MgOEP

Description

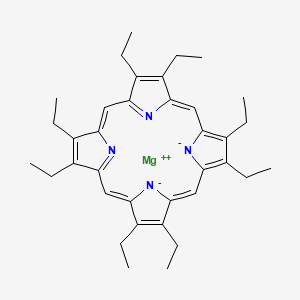

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQTHMQVIWHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44MgN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20910-35-4 |

Source

|

| Record name | Magnesium octaethylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis of Magnesium Octaethylporphyrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Magnesium Octaethylporphyrin (MgOEP), a key molecule in various research and development applications, including photodynamic therapy and as a model compound for chlorophylls. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of Magnesium Octaethylporphyrin (MgOEP) is typically a two-step process. The first step involves the synthesis of the free-base porphyrin ligand, 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP), from a suitable pyrrole precursor. The second step is the insertion of magnesium into the porphyrin core to yield the final MgOEP complex.

A common and effective method for the synthesis of OEP is the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde, followed by air oxidation.[1] The subsequent metallation to form MgOEP can be achieved by reacting OEP with a magnesium salt, such as magnesium iodide, or more efficiently with a Grignard reagent.

Experimental Protocols

Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP)

This protocol is adapted from a procedure described in Organic Syntheses.[1]

Materials:

-

3,4-Diethylpyrrole

-

Benzene

-

37% Aqueous formaldehyde

-

p-Toluenesulfonic acid

-

Methanol

Procedure:

-

A 500-mL, round-bottomed flask is wrapped with aluminum foil and equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a nitrogen inlet.

-

The flask is charged with 3,4-diethylpyrrole (1.0 g, 8.1 mmol), benzene (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 0.17 mmol).

-

The mixture is stirred and heated to reflux under a nitrogen atmosphere using an oil bath. Water is removed azeotropically using the Dean-Stark trap.

-

After 12 hours, the reaction mixture is cooled to room temperature, and the benzene is removed under reduced pressure.

-

The dark residue is dissolved in 200 mL of methanol and the solution is stirred at room temperature for 24 hours to allow for air oxidation of the porphyrinogen intermediate.

-

The resulting purple precipitate is collected by filtration, washed with methanol, and dried under reduced pressure for 48 hours to yield analytically pure OEP.

Purification:

The crude OEP can be purified by recrystallization from a mixture of chloroform and methanol.

Synthesis of Magnesium Octaethylporphyrin (MgOEP)

This protocol describes a general method for the insertion of magnesium into the OEP core using magnesium iodide.

Materials:

-

2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP)

-

Magnesium Iodide (MgI₂)

-

Pyridine

-

Dichloromethane

-

Methanol

Procedure:

-

In a round-bottomed flask, OEP is dissolved in a minimal amount of dry pyridine.

-

A 5-fold molar excess of anhydrous magnesium iodide is added to the solution.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.

-

After completion, the reaction mixture is cooled to room temperature, and the pyridine is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed several times with water to remove excess magnesium salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

Purification:

The crude MgOEP is purified by column chromatography on neutral alumina using dichloromethane with increasing amounts of methanol (0-2%) as the eluent. The main purple fraction is collected and the solvent is removed to yield pure MgOEP.

Data Presentation

Reaction Parameters and Yields

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3,4-Diethylpyrrole, Formaldehyde | p-Toluenesulfonic acid | Benzene | Reflux | 12 | 66.4 | [1] |

| 2 | Octaethylporphyrin (OEP) | Magnesium Iodide | Pyridine | Reflux | 2-4 | - | General Method |

Spectroscopic Data

| Compound | UV-Vis (λmax, nm) in Benzene | 1H NMR (CDCl3, δ, ppm) | Mass Spectrometry (m/z) | Reference |

| OEP | 400 (Soret), 498, 532, 566, 620 | 10.10 (s, 4H, meso-H), 4.10 (q, 16H, -CH₂CH₃), 1.90 (t, 24H, -CH₂CH₃), -3.78 (s, 2H, NH) | 534.37 [M]⁺ | |

| MgOEP | 408 (Soret), 542, 580 | 10.0 (s, 4H, meso-H), 4.0 (q, 16H, -CH₂CH₃), 1.8 (t, 24H, -CH₂CH₃) | 556.35 [M]⁺ |

Visualizations

Synthetic Pathway of MgOEP

Caption: Synthetic pathway for Magnesium Octaethylporphyrin (MgOEP).

Experimental Workflow for OEP Synthesis

Caption: Experimental workflow for the synthesis of Octaethylporphyrin (OEP).

Experimental Workflow for MgOEP Synthesis

Caption: Experimental workflow for the synthesis of Magnesium Octaethylporphyrin (MgOEP).

References

In-Depth Technical Guide to Magnesium Octaethylporphyrin (MgOEP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium octaethylporphyrin (MgOEP) is a synthetically produced metalloporphyrin, analogous to the naturally occurring protoporphyrin IX. Its highly symmetrical structure and distinct photophysical characteristics make it a significant subject of research, particularly in the realm of photodynamic therapy (PDT). This document provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of MgOEP, with a focus on its potential applications in drug development. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Visualizations of the chemical structure and a proposed signaling pathway are included to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

MgOEP consists of a central magnesium ion coordinated within the macrocyclic ring of octaethylporphyrin. The porphyrin core is a large aromatic system composed of four pyrrole rings linked by methine bridges. The beta-positions of each pyrrole ring are substituted with ethyl groups, leading to a highly symmetrical molecule. This symmetry simplifies spectroscopic analysis compared to naturally occurring porphyrins.

An In-depth Technical Guide to the Photophysical Properties of Magnesium Octaethylporphyrin (MgOEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Magnesium octaethylporphyrin (MgOEP), a key molecule in various scientific and biomedical research fields. This document details the absorption and emission characteristics, quantum yields, and excited state dynamics of MgOEP, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its behavior.

Core Photophysical Data of MgOEP

The photophysical properties of MgOEP are fundamental to its application in areas such as photodynamic therapy, sensing, and catalysis. The key quantitative data for MgOEP, primarily in dichloromethane as a solvent, are summarized in the tables below.

Absorption and Emission Properties

MgOEP exhibits characteristic absorption and emission spectra, defined by the Soret and Q-bands, which are typical for porphyrin-based macrocycles.

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| Soret Band (B-band) Absorption Maximum (λ_abs, Soret) | 407.5 | 408,300 | Dichloromethane |

| Q-band Absorption Maxima (λ_abs, Q) | 542, 578 | - | Dichloromethane |

| Fluorescence Emission Maximum (λ_F) | 580, 645 | - | Dichloromethane |

Data sourced from PhotochemCAD database and cited literature.

Quantum Yields and Excited State Lifetimes

The efficiency of light emission and the duration of the excited states are critical parameters for assessing the potential of MgOEP in various applications.

| Parameter | Symbol | Value | Solvent |

| Fluorescence Quantum Yield | Φ_F | 0.15 | Dichloromethane |

| Fluorescence Lifetime | τ_F | Data not available in search results | - |

| Phosphorescence Quantum Yield | Φ_P | Data not available in search results | - |

| Triplet State Lifetime | τ_T | Data not available in search results | - |

| Intersystem Crossing Quantum Yield | Φ_isc | Data not available in search results | - |

Note: Experimental values for fluorescence lifetime, phosphorescence quantum yield, triplet state lifetime, and intersystem crossing quantum yield for MgOEP were not found in the provided search results. These are crucial parameters that would typically be determined using time-resolved spectroscopy techniques.

Key Photophysical Processes and Energy Pathways

The Jablonski diagram below illustrates the principal photophysical pathways for MgOEP upon absorption of light. This includes absorption to excited singlet states (S1, S2), internal conversion (IC), fluorescence (F), intersystem crossing (ISC) to the triplet state (T1), and phosphorescence (P).

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the photophysical properties of MgOEP.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectrum of MgOEP.

Objective: To determine the absorption maxima (Soret and Q-bands) and the molar extinction coefficient.

Materials and Equipment:

-

Magnesium octaethylporphyrin (MgOEP)

-

Spectroscopic grade dichloromethane

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer (e.g., Cary 3)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of MgOEP in dichloromethane of a known concentration (e.g., 1 x 10⁻⁵ M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will result in an absorbance between 0.1 and 1.0 at the Soret band maximum.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 350-700 nm).

-

Set the spectral bandwidth to 1.0 nm, the signal averaging time to 0.1 s, and the data interval to 0.25 nm.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the blank solvent (dichloromethane).

-

Place the cuvette in both the sample and reference holders and run a baseline correction to zero the instrument.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the MgOEP solution to be measured.

-

Fill the cuvette with the MgOEP solution and place it in the sample holder.

-

Run the absorption scan.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the Soret and Q-bands.

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at the Soret band maximum using the absorbance (A) of a solution of known concentration (c) and the path length (l) of the cuvette (1 cm).

-

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield.

Objective: To determine the fluorescence emission maxima and the fluorescence quantum yield (Φ_F) of MgOEP.

Materials and Equipment:

-

MgOEP solution in dichloromethane (absorbance < 0.1 at the excitation wavelength)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer (e.g., Spex FluoroMax)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength. For MgOEP, a suitable wavelength is one of its Q-band absorption maxima, for example, 542 nm.

-

Set the excitation and emission slit widths to achieve a good signal-to-noise ratio while avoiding detector saturation (e.g., spectral bandwidth of 4.25 nm).

-

-

Sample and Standard Measurement:

-

Record the fluorescence emission spectrum of the blank solvent to check for any background fluorescence.

-

Record the fluorescence emission spectrum of the MgOEP solution. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Record the fluorescence emission spectrum of the fluorescence standard under the same experimental conditions.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the emission spectra of both the sample and the standard.

-

Measure the absorbance of the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the fluorescence quantum yield of the sample (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ_F,std is the quantum yield of the standard

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime (τ_F) of MgOEP.

Objective: To determine the fluorescence lifetime of the first excited singlet state (S1).

Materials and Equipment:

-

MgOEP solution in dichloromethane

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser) with an appropriate excitation wavelength.

-

Sample holder

-

Monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

Procedure:

-

Instrument Setup:

-

Select an excitation wavelength that is strongly absorbed by MgOEP.

-

Adjust the repetition rate of the light source to be significantly lower than the decay rate of the fluorescence to avoid pulse pile-up.

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

-

Sample Measurement:

-

Replace the scattering solution with the MgOEP solution.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) for good statistics.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay curve with the IRF using appropriate fitting software.

-

Fit the decay data to an exponential decay model (single or multi-exponential) to extract the fluorescence lifetime(s) (τ_F).

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a molecule like MgOEP.

This guide provides a foundational understanding of the photophysical properties of Magnesium octaethylporphyrin. For more specific applications, further characterization in different solvent environments and in the presence of other interacting species may be necessary. The provided protocols serve as a starting point for researchers to design and execute their own detailed investigations.

An In-Depth Technical Guide to the Quantum Yield of Magnesium Octaethylporphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of magnesium octaethylporphyrin (MgOEP), a key photophysical parameter essential for its application in research and drug development, particularly in the field of photodynamic therapy (PDT). This document details the available quantitative data, outlines experimental protocols for quantum yield determination, and visualizes the fundamental photophysical processes and its mechanism of action in a cellular context.

Introduction to Magnesium Octaethylporphyrin and its Photophysical Significance

Magnesium octaethylporphyrin (MgOEP) is a metalloporphyrin that has garnered significant interest due to its favorable photophysical properties. Like other porphyrins, MgOEP possesses a characteristic extended π-conjugated system that allows it to absorb light in the visible region of the electromagnetic spectrum. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The efficiency with which the absorbed energy is re-emitted as light (fluorescence or phosphorescence) or utilized to promote other processes, such as intersystem crossing to the triplet state, is quantified by the quantum yield.

The quantum yields of fluorescence, phosphorescence, and triplet state formation are critical parameters that dictate the suitability of MgOEP for various applications. In the context of drug development, particularly for PDT, a high triplet quantum yield is paramount. This is because the excited triplet state of the photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, a key cytotoxic agent responsible for inducing cell death in cancerous tissues.[1][2]

Quantitative Photophysical Data

The following table summarizes the available quantitative data for the quantum yields of Magnesium Octaethylporphyrin. It is important to note that these values can be influenced by various factors, including the solvent, temperature, and the presence of quenching agents.

| Photophysical Parameter | Symbol | Value | Solvent | Temperature |

| Fluorescence Quantum Yield | ΦF | 0.15 | Toluene | Room Temperature |

Experimental Protocols for Quantum Yield Determination

The determination of quantum yields is a critical experimental procedure in photochemistry and is essential for characterizing photosensitizers like MgOEP. Below are detailed methodologies for measuring fluorescence and triplet quantum yields.

Fluorescence Quantum Yield Measurement (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of spectroscopic grade (e.g., toluene)

-

Magnesium Octaethylporphyrin (MgOEP)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, or a well-characterized porphyrin standard)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the MgOEP sample and the fluorescence standard in the chosen solvent.

-

The concentrations should be adjusted to have an absorbance in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorption Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

The excitation and emission slit widths should be kept constant for all measurements.

-

The fluorescence spectra should be corrected for the wavelength-dependent response of the detector.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the MgOEP sample and the standard.

-

The slope of the resulting linear plots (Gradient) is proportional to the fluorescence quantum yield.

-

-

Calculation of Quantum Yield:

-

The fluorescence quantum yield of the MgOEP sample (ΦF,S) can be calculated using the following equation:

ΦF,S = ΦF,R * (GradientS / GradientR) * (nS2 / nR2)

Where:

-

ΦF,R is the fluorescence quantum yield of the reference standard.

-

GradientS and GradientR are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

-

nS and nR are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

-

Triplet Quantum Yield Measurement (Laser Flash Photolysis)

Laser flash photolysis is a powerful technique for determining the triplet quantum yield (ΦT) by directly observing the transient absorption of the triplet state.

Materials and Equipment:

-

Nanosecond laser flash photolysis setup (including a pulsed laser for excitation, a monitoring lamp, a monochromator, and a fast detector like a photomultiplier tube or a CCD camera).

-

Quartz cuvettes suitable for laser experiments.

-

Solvent of spectroscopic grade.

-

Magnesium Octaethylporphyrin (MgOEP).

-

An optically matched actinometer with a known triplet quantum yield and triplet-triplet extinction coefficient (e.g., benzophenone in acetonitrile or a metalloporphyrin with well-characterized triplet properties).

Procedure:

-

Sample Preparation:

-

Prepare solutions of both the MgOEP sample and the actinometer in the same solvent. The concentrations should be adjusted to have a similar absorbance at the laser excitation wavelength.

-

The solutions must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes, as oxygen is an efficient quencher of triplet states.

-

-

Data Acquisition:

-

Excite the deoxygenated solution of the actinometer with a short laser pulse.

-

Record the transient absorption spectrum of the actinometer's triplet state at the end of the laser pulse. Measure the change in optical density (ΔODT,A) at the wavelength of maximum triplet-triplet absorption.

-

Repeat the experiment with the deoxygenated MgOEP solution under identical excitation conditions (laser energy, wavelength).

-

Record the transient absorption spectrum of the MgOEP triplet state and measure the change in optical density (ΔODT,S) at its maximum triplet-triplet absorption wavelength.

-

-

Calculation of Triplet Quantum Yield:

-

The triplet quantum yield of the MgOEP sample (ΦT,S) can be determined using the comparative method with the following equation:

ΦT,S = ΦT,A * (ΔODT,S * εT,A) / (ΔODT,A * εT,S)

Where:

-

ΦT,A is the triplet quantum yield of the actinometer.

-

ΔODT,S and ΔODT,A are the changes in optical density due to triplet-triplet absorption for the sample and actinometer, respectively.

-

εT,S and εT,A are the molar extinction coefficients of the triplet-triplet absorption for the sample and actinometer, respectively.

Note: If the triplet-triplet extinction coefficient of the sample (εT,S) is unknown, it must be determined separately using methods such as the singlet depletion method or energy transfer method.

-

Visualizing Photophysical Processes and Cellular Mechanisms

The following diagrams, created using the DOT language, illustrate the key photophysical pathways of MgOEP and its proposed mechanism of action in photodynamic therapy.

Caption: A simplified Jablonski diagram illustrating the primary photophysical de-excitation pathways for Magnesium Octaethylporphyrin (MgOEP) following light absorption.

Caption: A schematic representation of the signaling cascade initiated by MgOEP in photodynamic therapy, leading to cancer cell death.[1][3]

Conclusion

The fluorescence quantum yield of Magnesium Octaethylporphyrin in toluene has been established, providing a foundational piece of its photophysical profile. However, a comprehensive understanding, particularly for its application in photodynamic therapy, necessitates the experimental determination of its phosphorescence and triplet quantum yields. The detailed experimental protocols provided in this guide offer a clear methodological framework for researchers to obtain these critical parameters. The visualized photophysical processes and the cellular mechanism of action in PDT highlight the importance of the triplet state in mediating the therapeutic effect. Further research to quantify the triplet quantum yield of MgOEP in various environments will be invaluable for optimizing its use as a photosensitizer in drug development and other light-driven applications.

References

Navigating the Solubility Landscape of Magnesium Octaethylporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough review of scientific literature reveals a scarcity of published, quantitative solubility data for Magnesium octaethylporphyrin in a variety of organic solvents. The available information is often qualitative or context-specific, such as its use in toluene for fluorescence spectroscopy studies. The unmetalated form, octaethylporphyrin, is noted to be soluble in organic solvents like dichloromethane. This suggests that MgOEP would exhibit similar solubility in non-polar to moderately polar organic solvents.

The following table summarizes the available qualitative solubility information for MgOEP. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubilities for their specific applications.

| Solvent | Chemical Formula | Polarity (Relative) | Quantitative Solubility (g/L at 25°C) | Notes |

| Toluene | C₇H₈ | 0.099 | Data not available | MgOEP is soluble in toluene, as it is used as a solvent for fluorescence emission spectroscopy. |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Data not available | The unmetalated analogue, H₂OEP, is soluble in dichloromethane. MgOEP is expected to be soluble as well. |

| Chloroform | CHCl₃ | 0.259 | Data not available | Porphyrins are generally soluble in chlorinated hydrocarbons. |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Data not available | Expected to be a suitable solvent due to its moderate polarity. |

| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | Data not available | Higher polarity may influence solubility. Metal exchange reactions of other magnesium porphyrins have been studied in DMF.[1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 0.444 | Data not available | High polarity; may be a suitable solvent for more polar porphyrin derivatives. |

Experimental Protocol: Determining the Solubility of MgOEP

The following protocol details the "shake-flask" method, a gold standard for determining the thermodynamic solubility of a compound, coupled with UV-Vis spectrophotometry for accurate concentration measurement.[2][3][4][5]

Principle

An excess amount of solid MgOEP is equilibrated with a specific organic solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of MgOEP in the saturated supernatant is determined using UV-Visible spectrophotometry and the Beer-Lambert Law.[6][7]

Materials and Equipment

-

Magnesium octaethylporphyrin (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Methodology

Step 1: Preparation of Calibration Curve

-

Prepare a stock solution of MgOEP of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard at the Soret band maximum (around 409 nm for MgOEP).

-

Plot a graph of absorbance versus concentration. The resulting linear plot, with an R² value > 0.99, serves as the calibration curve. The slope of this line is the product of the molar absorptivity and the path length (εb).

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid MgOEP to a series of vials (e.g., 5-10 mg per 2 mL of solvent). The exact amount should be enough to ensure a saturated solution with visible undissolved solid.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

Step 3: Sample Analysis

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove all undissolved particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the Soret band maximum.

Step 4: Calculation of Solubility

-

Using the absorbance of the diluted sample and the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of MgOEP in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/L or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining MgOEP solubility.

Factors Influencing Porphyrin Solubility

Caption: Factors influencing the solubility of porphyrins.

References

In-Depth Technical Guide to the Basic Characteristics of Magnesium Octaethylporphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of Magnesium octaethylporphyrin (MgOEP). The information is curated for professionals in research, scientific exploration, and drug development who utilize porphyrin-based compounds in their work.

Core Physicochemical Properties

Magnesium octaethylporphyrin is a synthetically created metalloporphyrin, a derivative of octaethylporphyrin with a central magnesium ion.[1] Its symmetric structure and photophysical properties make it a valuable compound in various scientific applications.

Below is a summary of its key physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₄MgN₄ | [2] |

| Molecular Weight | 557.0664 g/mol | [2] |

| Appearance | Purple solid | [3][4] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in many organic solvents including dichloromethane and toluene. | [3] |

Spectroscopic Characteristics

The extended π-conjugated system of the porphyrin macrocycle gives MgOEP its characteristic strong absorption and emission properties in the visible and near-ultraviolet regions of the electromagnetic spectrum.

UV-Vis Absorption Spectroscopy

MgOEP exhibits a characteristic absorption spectrum with an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. These absorption features are sensitive to the solvent environment.

Table 2: UV-Vis Absorption Data for MgOEP

| Solvent | Soret Band (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Band | Q Bands (λ_max, nm) |

| Dichloromethane | 407.5 | 408,300 | 542, 578 |

| Toluene | 409.8 | 408,300 | 545, 582 |

Fluorescence Spectroscopy

Upon excitation at an appropriate wavelength, MgOEP exhibits fluorescence emission. The quantum yield and emission maxima are important parameters for applications such as photodynamic therapy and fluorescence imaging.

Table 3: Fluorescence Emission Data for MgOEP

| Solvent | Excitation Wavelength (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φ_f) |

| Dichloromethane | 542 | 580, 640 | 0.15 |

| Toluene | 545 | 582, 642 | 0.15 |

Experimental Protocols

Detailed methodologies for the characterization of MgOEP are crucial for obtaining reliable and reproducible data.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the absorption spectrum and molar extinction coefficient of MgOEP.

Materials:

-

Magnesium octaethylporphyrin (MgOEP)

-

Spectroscopic grade solvent (e.g., dichloromethane or toluene)

-

UV-Vis spectrophotometer

-

1 cm pathlength quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of MgOEP of a known concentration (e.g., 10⁻⁵ M) by accurately weighing the solid and dissolving it in a volumetric flask with the chosen solvent. Prepare a series of dilutions (e.g., 10⁻⁶ M to 10⁻⁷ M) from the stock solution.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 350-700 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute MgOEP solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat for all concentrations: Repeat step 4 for all prepared dilutions, moving from the most dilute to the most concentrated.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands. To determine the molar extinction coefficient (ε), plot absorbance at the Soret band maximum versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient.

Fluorescence Spectroscopy Protocol

Objective: To determine the fluorescence emission spectrum and quantum yield of MgOEP.

Materials:

-

Magnesium octaethylporphyrin (MgOEP) solution of known concentration (from UV-Vis measurements, with absorbance < 0.1 at the excitation wavelength)

-

Spectroscopic grade solvent

-

Spectrofluorometer

-

1 cm pathlength quartz cuvettes

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., 542 nm for dichloromethane). Set the emission wavelength range to be scanned (e.g., 550-750 nm).

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette containing the MgOEP solution in the sample holder and record the fluorescence emission spectrum.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G).

-

Prepare a solution of the standard with an absorbance at the excitation wavelength similar to the MgOEP sample.

-

Measure the absorption and fluorescence emission spectra of both the MgOEP sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of MgOEP using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

Visual representations of the molecular structure and experimental workflows can aid in the understanding of MgOEP's characteristics and its analysis.

Caption: Molecular Structure of Magnesium Octaethylporphyrin (MgOEP).

Caption: Experimental Workflow for MgOEP Characterization.

References

An In-depth Technical Guide to Metalloporphyrins: Focus on Magnesium Octaethylporphyrin (MgOEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of metalloporphyrins, with a specific focus on Magnesium Octaethylporphyrin (MgOEP). It covers the fundamental properties, synthesis, characterization, and applications of this important class of molecules, particularly in the context of drug development and photodynamic therapy.

Introduction to Metalloporphyrins

Porphyrins are a class of naturally occurring and synthetic heterocyclic macrocyclic compounds.[1] Their structure is characterized by four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. This large conjugated system is responsible for their strong absorption of light in the visible region, giving them their characteristic intense colors.[1]

When a metal ion is incorporated into the central cavity of the porphyrin ring, displacing two protons, a metalloporphyrin is formed.[1] The central metal ion modulates the physicochemical properties of the porphyrin, including its electronic absorption and emission spectra, redox potentials, and catalytic activity. This versatility makes metalloporphyrins essential components in a wide range of biological processes, such as oxygen transport (heme in hemoglobin), electron transfer (cytochromes), and photosynthesis (chlorophyll).

Octaethylporphyrin (OEP) is a synthetic porphyrin that is highly symmetrical, making it a valuable model compound in the study of porphyrin chemistry.[1] Magnesium Octaethylporphyrin (MgOEP) is the magnesium(II) complex of OEP. Its photophysical properties make it a subject of interest, particularly as a photosensitizer.

Physicochemical Properties of MgOEP

The photophysical properties of MgOEP are central to its function as a photosensitizer. Upon absorption of light, the molecule is promoted to an excited singlet state, from which it can undergo several processes, including fluorescence and intersystem crossing to a longer-lived triplet state. It is this triplet state that is crucial for applications such as photodynamic therapy, as it can transfer its energy to molecular oxygen to generate highly reactive singlet oxygen.

Data Presentation

The following tables summarize the key photophysical and structural properties of MgOEP.

| Property | Value | Solvent | Reference |

| Molecular Formula | C₃₆H₄₄MgN₄ | - | - |

| Molecular Weight | 556.4 g/mol | - | - |

| Appearance | Purple solid | - | - |

| Photophysical Property | Value | Solvent | Reference |

| Soret Band (λmax) | 410 nm | Toluene | [2] |

| Molar Extinction Coefficient (at 409.8 nm) | 408,300 M⁻¹cm⁻¹ | Toluene | [2] |

| Q-Bands (λmax) | 545 nm, 580 nm | Toluene | [2] |

| Fluorescence Emission (λmax) | 585 nm, 620 nm | Toluene | [2] |

| Fluorescence Quantum Yield (Φf) | 0.15 | Toluene | [2] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not readily available in literature | - | - |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of metalloporphyrins.

Synthesis of Octaethylporphyrin (H₂OEP)

The synthesis of the free-base porphyrin, H₂OEP, is a prerequisite for the preparation of MgOEP. A reliable method is the condensation of 3,4-diethylpyrrole with formaldehyde.

Materials:

-

3,4-Diethylpyrrole

-

Aqueous formaldehyde (37%)

-

p-Toluenesulfonic acid

-

Benzene (or a suitable alternative solvent)

-

Diethyl ether

-

Aqueous hydrochloric acid (10%)

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of 3,4-diethylpyrrole and a catalytic amount of p-toluenesulfonic acid in benzene is prepared in a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap.

-

Aqueous formaldehyde is added, and the mixture is heated to reflux. Water is removed azeotropically using the Dean-Stark trap.

-

The reaction progress is monitored by UV-Vis spectroscopy, observing the appearance of the characteristic porphyrin Soret band.

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is dissolved in diethyl ether and washed sequentially with aqueous hydrochloric acid and water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting solid H₂OEP is purified by recrystallization.

Synthesis of Magnesium Octaethylporphyrin (MgOEP)

The insertion of magnesium into the H₂OEP macrocycle can be achieved using a Grignard reagent or other magnesium sources.

Materials:

-

Octaethylporphyrin (H₂OEP)

-

Magnesium bromide ethyl etherate or a similar Grignard reagent

-

Anhydrous, oxygen-free solvent (e.g., tetrahydrofuran or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

H₂OEP is dissolved in an anhydrous, oxygen-free solvent under an inert atmosphere.

-

A solution of the magnesium reagent is added dropwise to the porphyrin solution at room temperature.

-

The reaction is stirred at room temperature or gently heated, and the progress is monitored by UV-Vis spectroscopy. A shift in the Q-bands indicates the formation of the magnesium complex.

-

Upon completion, the reaction is quenched by the careful addition of a proton source (e.g., water or methanol).

-

The solvent is removed under reduced pressure.

-

The crude MgOEP is purified by column chromatography on silica gel or alumina.

Characterization of MgOEP

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized MgOEP.

-

UV-Vis Spectroscopy: This is used to monitor the synthesis and confirm the electronic structure of the final product. The spectrum of MgOEP in a neutral solvent like toluene should show a sharp Soret band around 410 nm and two Q-bands around 545 nm and 580 nm.[2]

-

Mass Spectrometry: This technique is used to determine the molecular weight of the compound and confirm its elemental composition. The mass spectrum of MgOEP should show a molecular ion peak corresponding to the calculated molecular weight (556.4 g/mol ).

Applications in Drug Development: Photodynamic Therapy (PDT)

Metalloporphyrins like MgOEP are of significant interest in the field of drug development, particularly as photosensitizers in Photodynamic Therapy (PDT). PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death in tumors.

Mechanism of Action in PDT

The general mechanism of Type II PDT using a photosensitizer like MgOEP is as follows:

-

Administration and Localization: The photosensitizer is administered systemically or locally and preferentially accumulates in tumor tissue.

-

Light Activation: The tumor is irradiated with light of a specific wavelength that is absorbed by the photosensitizer.

-

Excitation and Intersystem Crossing: The photosensitizer is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer and Singlet Oxygen Generation: The photosensitizer in its triplet state transfers its energy to ground-state molecular oxygen (³O₂), which is naturally present in tissues, converting it to the highly reactive singlet oxygen (¹O₂).

-

Cellular Damage and Death: Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.

Signaling Pathways in PDT-Induced Cell Death

The cellular response to PDT-induced oxidative stress is complex and involves multiple signaling pathways.

Caption: PDT-induced apoptotic signaling pathway.

PDT can also induce autophagy, a cellular self-degradation process that can either promote cell survival or contribute to cell death.

Caption: PDT-induced autophagy signaling pathway.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for determining the singlet oxygen quantum yield (ΦΔ) of a photosensitizer like MgOEP.

Caption: Workflow for singlet oxygen quantum yield determination.

Conclusion

Magnesium Octaethylporphyrin (MgOEP) is a representative metalloporphyrin with well-defined photophysical properties that make it a valuable tool for research in photochemistry and as a potential photosensitizer in photodynamic therapy. This guide has provided an overview of its synthesis, characterization, and the fundamental mechanisms of its application in a therapeutic context. Further research into the specific biological interactions and in vivo efficacy of MgOEP and similar metalloporphyrins will continue to be a promising area for the development of new anti-cancer therapies.

References

The Discovery and Enduring Legacy of Octaethylporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylporphyrin (OEP), or more formally 2,3,7,8,12,13,17,18-octaethylporphyrin, stands as a cornerstone in the field of porphyrin chemistry. As a synthetic analogue of the naturally occurring protoporphyrin IX, the core structure of heme and chlorophyll, OEP has been instrumental in unraveling the fundamental physicochemical properties of this vital class of macrocycles.[1] Its high degree of symmetry, with eight ethyl groups adorning the periphery of the porphine core, simplifies spectroscopic analysis, making it an ideal model system for a wide range of studies in coordination chemistry, photophysics, and materials science.[2] This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with octaethylporphyrin, tailored for researchers and professionals in the chemical and biomedical sciences.

Historical Perspective: The Pioneering Work of Hans Fischer

The story of octaethylporphyrin is intrinsically linked to the monumental contributions of the German chemist Hans Fischer. His groundbreaking research in the early 20th century laid the foundation for our understanding of porphyrins and related pigments. Fischer's systematic investigation into the structure of hemin, the chloride of heme, and chlorophyll led to the development of synthetic methodologies for creating a vast array of porphyrin structures.[3][4] For his elucidation of the constitution of hemin and chlorophyll, and especially for his synthesis of hemin, Hans Fischer was awarded the Nobel Prize in Chemistry in 1930.[2][5] His work not only confirmed the tetrapyrrolic nature of these biological pigments but also provided the chemical tools to create synthetic analogues like OEP, which have been indispensable for further research.[6]

The synthesis of porphyrins with a completely symmetrical arrangement of substituents, such as OEP, was a significant advancement. Unlike the complex mixtures of isomers often obtained in early porphyrin syntheses, the symmetry of OEP provided a pure, crystalline material that greatly facilitated its characterization and the study of its properties.[2]

Physicochemical Properties of Octaethylporphyrin

Octaethylporphyrin is a dark purple solid that is generally soluble in many common organic solvents.[2] Its key physicochemical properties are summarized in the tables below.

General and Spectroscopic Data

| Property | Value | Reference |

| Chemical Formula | C₃₆H₄₆N₄ | [2] |

| Molar Mass | 534.79 g/mol | [2] |

| Appearance | Dark purple solid | [2] |

| UV-Vis λmax (in Benzene) | Soret Band: ~400 nm | [1] |

| Q-Bands: ~498, 532, 566, 620 nm | [1] | |

| Molar Extinction Coefficient (ε) at Soret Peak (in Benzene) | 159,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (in Benzene) | 0.13 | [1] |

NMR Spectroscopic Data (in CDCl₃)

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 10.12 | Singlet | 4H | meso-H | [7] |

| 4.12 | Quartet | 16H | -CH₂ CH₃ | [7] |

| 1.95 | Triplet | 24H | -CH₂CH₃ | [7] |

| -3.72 | Singlet | 2H | NH | [7] |

¹³C NMR

| Chemical Shift (δ) ppm (approximate) | Assignment | Reference |

| ~145 | α-pyrrolic C | [8] |

| ~136 | β-pyrrolic C | [8] |

| ~96 | meso-C | [8] |

| ~20 | -C H₂CH₃ | [9] |

| ~18 | -CH₂C H₃ | [9] |

Solubility Data

Octaethylporphyrin is known to be soluble in a range of organic solvents, including chloroform, dichloromethane, benzene, and tetrahydrofuran.[2] However, detailed quantitative solubility data (e.g., in g/L or mol/L) is not widely reported in the literature. The solubility is generally lower in more polar solvents like methanol and ethanol.

Experimental Protocols: Synthesis of Octaethylporphyrin

The synthesis of octaethylporphyrin is a multi-step process that begins with the construction of a suitably substituted pyrrole precursor, followed by the condensation of four of these pyrrole units to form the porphyrin macrocycle. A widely adopted and reliable method involves the Barton-Zard reaction for the synthesis of 3,4-diethylpyrrole, followed by an acid-catalyzed condensation with formaldehyde.

Synthesis of 3,4-Diethylpyrrole via Barton-Zard Reaction

This synthesis starts from 3-hexanone and involves the formation of a nitro-olefin intermediate which then reacts with an isocyanoacetate.

Step 1: Synthesis of 4-Acetoxy-3-nitrohexane This step is not detailed here but involves the reaction of 3-hexanone with a nitrating agent followed by acetylation.

Step 2: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

-

Reaction: 4-Acetoxy-3-nitrohexane is reacted with ethyl isocyanoacetate in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Procedure: To a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in a suitable solvent (e.g., THF), DBU is added dropwise while maintaining the temperature below 30°C. The reaction mixture is stirred for several hours at room temperature.

-

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like diethyl ether. The organic layers are combined, dried, and concentrated. The crude product is then purified by chromatography.

Step 3: Decarboxylation to 3,4-Diethylpyrrole

-

Reaction: The ethyl 3,4-diethylpyrrole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated.

-

Procedure: The ester is heated in a solution of sodium hydroxide in ethylene glycol at elevated temperatures (e.g., 180-200°C) for a few hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The resulting crude 3,4-diethylpyrrole can be purified by distillation under reduced pressure.

Condensation to Octaethylporphyrin

Reaction: Four equivalents of 3,4-diethylpyrrole are condensed with four equivalents of formaldehyde in the presence of an acid catalyst to form the porphyrinogen, which is subsequently oxidized to octaethylporphyrin.

Procedure:

-

A solution of 3,4-diethylpyrrole in a suitable solvent (e.g., dichloromethane or chloroform) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

An acid catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid, is added to the solution.

-

An aqueous solution of formaldehyde is then added, and the mixture is stirred vigorously at room temperature for an extended period (several hours to overnight).

-

After the condensation is complete, an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air, is introduced to oxidize the porphyrinogen to the porphyrin. If using air, it is bubbled through the solution for several hours.

-

Work-up: The reaction mixture is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude octaethylporphyrin is purified by column chromatography on silica gel or alumina, typically eluting with a mixture of dichloromethane and hexane. The pure product is obtained as a dark purple solid after recrystallization from a solvent mixture like chloroform/methanol.

Applications in Research and Drug Development

The unique properties of octaethylporphyrin have made it a versatile tool in various scientific disciplines.

-

Model System in Bioinorganic Chemistry: OEP is widely used to model the active sites of heme-containing proteins. By inserting different metal ions into the porphyrin core, researchers can mimic the spectroscopic and reactive properties of metalloenzymes, providing insights into their mechanisms of action.[2]

-

Photodynamic Therapy (PDT): While not a clinical drug itself, OEP and its derivatives serve as fundamental scaffolds for the development of photosensitizers for PDT. In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species that induce cell death. The well-defined photophysical properties of OEP make it an excellent platform for designing new and more effective PDT agents.

-

Materials Science: The rigid, planar structure and rich electronic properties of OEP make it an attractive building block for the construction of advanced materials. These include molecular wires, sensors, and components for molecular electronics.

-

Catalysis: Metallated octaethylporphyrins have been investigated as catalysts for a variety of organic transformations, mimicking the catalytic activity of enzymes like cytochrome P450.

As OEP itself is not a therapeutic agent, it does not directly participate in cellular signaling pathways. However, its derivatives, particularly in the context of photodynamic therapy, can initiate a cascade of signaling events leading to apoptosis or necrosis in targeted cancer cells. The generation of reactive oxygen species by the photoactivated porphyrin can induce oxidative stress, leading to the activation of stress-related signaling pathways, mitochondrial damage, and the release of pro-apoptotic factors. The specific pathways activated can depend on the subcellular localization of the photosensitizer and the cell type.

Conclusion

From its conceptual origins in the pioneering work of Hans Fischer to its current status as an indispensable tool in chemistry and materials science, octaethylporphyrin has had a profound impact on our understanding of the tetrapyrrole macrocycle. Its high symmetry and well-defined properties have established it as a benchmark for spectroscopic and physicochemical studies. As research continues to push the boundaries of molecular design and function, the foundational knowledge gained from the study of OEP and its derivatives will undoubtedly continue to fuel innovation in fields ranging from medicine to molecular electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. oxfordreference.com [oxfordreference.com]

- 3. Hans Fischer [chemistry.msu.edu]

- 4. Hans Fischer | Nobel Prize, Chemistry & Pigment Research | Britannica [britannica.com]

- 5. nobelprize.org [nobelprize.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. researchgate.net [researchgate.net]

- 8. The nuclear magnetic resonance spectra of porphyrins. Part VIII. The 13C nuclear magnetic resonance spectra of some porphyrins and metalloporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Increasing 13C CP-MAS NMR resolution using single crystals: application to model octaethyl porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Structure and Electronic Properties of Magnesium Octaethylporphyrin (MgOEP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the structural, electronic, and photophysical properties of Magnesium Octaethylporphyrin (MgOEP). This document synthesizes key findings from computational studies on MgOEP and closely related magnesium porphyrins, offering a valuable resource for researchers in drug development, materials science, and photochemistry.

Introduction to Magnesium Octaethylporphyrin (MgOEP)

Magnesium octaethylporphyrin (MgOEP) is a synthetic metalloporphyrin that has garnered significant interest due to its unique photophysical properties, making it a potential candidate for applications in photodynamic therapy (PDT), organic electronics, and catalysis. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for understanding the fundamental structure-property relationships that govern the functionality of MgOEP. These computational methods provide detailed insights into the molecule's geometry, electronic structure, and excited-state dynamics, which are often difficult to probe experimentally.

Computational Methodologies

The theoretical investigation of MgOEP's properties relies on a suite of advanced computational chemistry techniques. The following sections detail the typical experimental protocols employed in the theoretical studies of MgOEP and related magnesium porphyrins.

Geometry Optimization

The first step in the computational analysis of MgOEP is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is the most commonly employed method.

-

Functional: The choice of the exchange-correlation functional is critical. For porphyrin systems, hybrid functionals such as B3LYP or PBE0 are often used. The Becke–Perdew (BP) functional has also been utilized for similar systems.[1]

-

Basis Set: A split-valence basis set augmented with polarization functions, such as 6-31G(d) or def2-SVP, is typically used to provide a good balance between accuracy and computational cost.

-

Convergence Criteria: The optimization is considered complete when the forces on each atom and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure and Molecular Orbital Analysis

Understanding the distribution of electrons within the MgOEP molecule is key to predicting its reactivity and spectroscopic properties. This is achieved by analyzing the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Protocol:

-

Method: The MO energies and compositions are obtained from the converged DFT calculation performed during the geometry optimization.

-

Analysis: The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical stability. The spatial distribution of these frontier orbitals reveals the regions of the molecule involved in electron donation and acceptance.

Calculation of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules like MgOEP. It provides information about the energies of electronic transitions and their corresponding intensities (oscillator strengths).

Protocol:

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry of MgOEP.

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed for consistency. The choice of functional can significantly impact the accuracy of the calculated excitation energies.[2]

-

Number of Excited States: A sufficient number of excited states are calculated to cover the spectral region of interest, typically encompassing the Q-bands and the Soret band characteristic of porphyrins.

-

Solvent Effects: To simulate experimental conditions, solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

Quantitative Data from Theoretical Calculations

The following tables summarize key quantitative data obtained from theoretical studies on magnesium porphyrins. It is important to note that while direct data for MgOEP is limited in the public domain, the data for Magnesium Porphyrin (MgP) and Magnesium Etioporphyrin I (MgEtioP), which is structurally similar to MgOEP, provides valuable insights.

| Parameter | MgP | MgEtioP | Experimental (MgEtioP) | Reference |

| First Excitation Energy (eV) | 2.21 | 2.19 | 2.14 | [1] |

Table 1: Calculated First Excitation Energies of Magnesium Porphyrins.

| Property | Observation | Reference |

| Hydration Behavior | The complexation of the Mg(II) ion significantly influences the hydration patterns compared to the free porphyrin base. An axial water molecule coordinates to the Mg(II) ion, leading to a stable penta-coordinated structure. | [3] |

| Vibrational Spectra | The vibrational power spectra of Mg-porphyrin are distinct from the free base porphyrin, reflecting the influence of the central metal ion on the molecular vibrations. | [3] |

| Electronic Transitions | TD-DFT calculations on Mg-etioporphyrin-I show that the spectra are practically identical to Mg-porphin in the visible region. However, the Soret band energies are lower for Mg-etioporphyrin-I by 0.2-0.3 eV. | [1] |

Table 2: Key Theoretical Findings on the Properties of Magnesium Porphyrins.

Visualizations of Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the workflows and conceptual relationships central to the theoretical study of MgOEP.

Caption: A typical workflow for the theoretical calculation of MgOEP properties.

Caption: Gouterman's four-orbital model explaining the origin of the Q and Soret bands in porphyrins.

Conclusion

Theoretical calculations provide indispensable tools for understanding the intricate structure-property relationships of MgOEP. While a comprehensive theoretical dataset specifically for MgOEP is still emerging, studies on closely related magnesium porphyrins offer significant insights into its geometry, electronic structure, and spectroscopic behavior. The computational protocols and findings summarized in this guide serve as a foundational resource for researchers engaged in the design and development of novel porphyrin-based materials and therapeutics. Future computational work should focus on building a dedicated and detailed theoretical database for MgOEP to further accelerate its application in various scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydration of porphyrin and Mg-porphyrin: ab initio quantum mechanical charge field molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Orbital Analysis of Magnesium Octaethylporphyrin (MgOEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular orbitals of Magnesium Octaethylporphyrin (MgOEP), a key molecule with significant potential in various scientific and therapeutic fields. This document outlines both theoretical and experimental approaches to understanding the electronic structure of MgOEP, presenting key data in a structured format and detailing relevant experimental protocols.

Core Concepts: Frontier Molecular Orbitals

The electronic and optical properties of MgOEP are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's chemical reactivity, stability, and absorption/emission characteristics. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and chemically reactive.

Data Presentation: Theoretical and Experimental Analysis of MgOEP Molecular Orbitals

The following tables summarize the key quantitative data related to the molecular orbitals of MgOEP, derived from both computational and experimental methods.

Theoretical Data: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. The choice of functional and basis set is crucial for obtaining accurate results. The data presented below is derived from a study that assessed various Minnesota family of density functionals with the Def2TZVP basis set in a toluene solvent model.

| Functional | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| M11 | - | - | - |

| M11L | - | - | - |

| MN12L | - | - | - |

| MN12SX | - | - | - |

| N12 | - | - | - |

| N12SX | - | - | - |

| SOGGA11 | - | - | - |

| SOGGA11X | -3.983 | -1.358 | 2.625 |

Note: Data is based on calculations assuming the validity of Koopmans' theorem. A comprehensive table with values for all functionals was not available in the initial search results.

Experimental Data: Cyclic Voltammetry and UV-Vis Spectroscopy

Experimental determination of the HOMO-LUMO gap is typically achieved by combining electrochemical and spectroscopic techniques. Cyclic voltammetry (CV) is used to measure the oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels, respectively. UV-Visible (UV-Vis) spectroscopy measures the wavelength of maximum absorption (λmax), which corresponds to the energy of the electronic transition from the HOMO to the LUMO.

| Experimental Parameter | Value |

| First Oxidation Potential (Eox) | Data not available in search results |

| First Reduction Potential (Ered) | Data not available in search results |

| Calculated HOMO Energy (eV) | Dependent on Eox |

| Calculated LUMO Energy (eV) | Dependent on Ered |

| λmax (Soret Band) | Data not available in search results |

| λmax (Q-Bands) | Data not available in search results |

| Optical HOMO-LUMO Gap (eV) | Dependent on λmax |

Note: Specific experimental values for MgOEP were not found in the initial search results. The table structure is provided for when such data becomes available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key experimental techniques used in the molecular orbital analysis of MgOEP.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the electronic structure of MgOEP.

Computational Workflow:

Methodology:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of MgOEP to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G*. The process iteratively adjusts atomic positions to minimize the total energy of the molecule.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Single Point Energy Calculation: With the optimized geometry, a more accurate single point energy calculation is often carried out using a larger basis set (e.g., Def2TZVP) to obtain more precise molecular orbital energies.

-

Molecular Orbital Analysis: The output of the single point energy calculation provides the energies and compositions of the molecular orbitals, including the HOMO and LUMO.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule.

Experimental Workflow:

Methodology:

-

Solution Preparation: A solution of MgOEP is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of MgOEP is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Potential Sweep: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept from an initial value to a final value and then back to the initial value, and the resulting current is measured.

-

Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials for the oxidation and reduction processes are determined from this plot. These potentials are then used to calculate the HOMO and LUMO energy levels using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.

Experimental Workflow:

Methodology:

-

Solution Preparation: A dilute solution of MgOEP is prepared in a UV-transparent solvent (e.g., dichloromethane, chloroform, or toluene). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used to record a baseline (blank) spectrum.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the MgOEP solution, and the absorption spectrum is recorded over a specific wavelength range (e.g., 300-800 nm).

-

Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) for the characteristic Soret and Q-bands of the porphyrin are identified. The λmax of the lowest energy Q-band is used to calculate the optical HOMO-LUMO gap using the equation: E = hc/λ, where E is the energy, h is Planck's constant, c is the speed of light, and λ is the wavelength.

Signaling Pathways and Logical Relationships

The interplay between theoretical calculations and experimental measurements provides a comprehensive understanding of the molecular orbital landscape of MgOEP.

This integrated approach, combining the predictive power of DFT with the empirical data from CV and UV-Vis spectroscopy, allows for a robust characterization of MgOEP's electronic structure. This detailed understanding is fundamental for its application in diverse fields, including the rational design of new therapeutic agents in drug development.

Spectroscopic Constants of Magnesium Octaethylporphyrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic constants of Magnesium octaethylporphyrin (Mg-OEP), a key molecule in various research and development applications, including photosensitizers in photodynamic therapy. This document details its photophysical properties through structured data presentation, in-depth experimental protocols, and visual diagrams of the underlying processes and workflows.

Spectroscopic Data of Magnesium Octaethylporphyrin

The photophysical behavior of Mg-OEP is characterized by its distinct absorption and emission properties. The following tables summarize the key spectroscopic constants for Mg-OEP in different solvent environments.

Absorption and Fluorescence Spectroscopic Data

Mg-OEP exhibits a strong Soret band (or B band) in the near-UV region and weaker Q bands in the visible region, which are characteristic of porphyrin macrocycles. Following photoexcitation, it relaxes via fluorescence.

| Parameter | Toluene | Dichloromethane | Reference(s) |

| Soret Band (λmax, nm) | 409.75 | 407.5 | [1] |

| Molar Extinction Coefficient at Soret Band (ε, M-1cm-1) | 408,000 | 408,300 | [1] |

| Q Band Maxima (λmax, nm) | 545, 581 | 542, 578 | [1] |

| Fluorescence Emission Maxima (λem, nm) | 583, 648 | 583, 628 | [1] |

| Fluorescence Quantum Yield (Φf) | 0.15 | 0.15 | [1] |